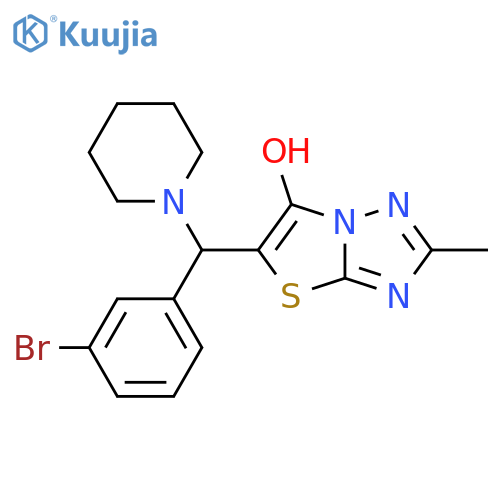Cas no 869342-74-5 (5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

869342-74-5 structure
商品名:5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-bromophenyl)-1-piperidinylmethyl]-2-methyl-
- F1866-0211
- SR-01000909402-1
- SR-01000909402
- 869342-74-5
- 5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 5-((3-bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- AKOS024614791
-
- インチ: 1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3
- InChIKey: DFQJUVOCJJMKHE-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)N=C2SC(C(C3=CC=CC(Br)=C3)N3CCCCC3)=C(O)N12
計算された属性
- せいみつぶんしりょう: 406.04629g/mol
- どういたいしつりょう: 406.04629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.65±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 1.05±0.53(Predicted)
5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1866-0211-75mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-100mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-5μmol |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-30mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-2μmol |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-10μmol |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-3mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-20mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-2mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1866-0211-25mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
869342-74-5 (5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
